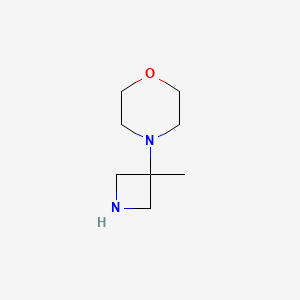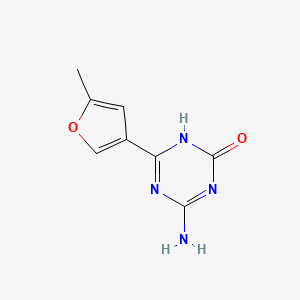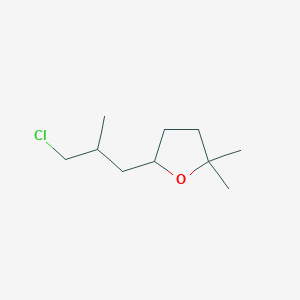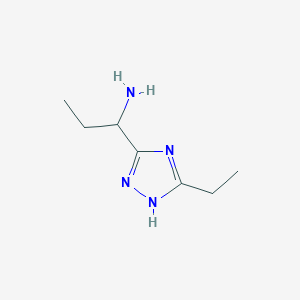
6-Iodoquinoline-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodoquinoline-3,4-diamine is a chemical compound with the molecular formula C9H7IN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of iodine and amine groups in its structure makes it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoquinoline-3,4-diamine typically involves the iodination of quinoline derivatives followed by amination. One common method is the palladium-catalyzed aminocarbonylation of 6-iodoquinoline. This reaction involves the use of carbon monoxide and amine nucleophiles in the presence of a palladium catalyst, such as Pd(OAc)2, and ligands like triphenylphosphine or XantPhos .
Industrial Production Methods
Industrial production of this compound may involve large-scale aminocarbonylation processes, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodoquinoline-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Aminocarbonylation: Formation of carboxamide and glyoxylamide derivatives.
Oxidation and Reduction: The amine groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiols can be used.
Aminocarbonylation: Carbon monoxide, amine nucleophiles, and palladium catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Various substituted quinoline derivatives.
Aminocarbonylation: Quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives.
Oxidation and Reduction: Oxidized or reduced amine derivatives.
Applications De Recherche Scientifique
6-Iodoquinoline-3,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its role in drug discovery and development, particularly in designing kinase inhibitors.
Industry: Utilized in the production of various quinoline-based compounds with industrial significance.
Mécanisme D'action
The mechanism of action of 6-Iodoquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Iodoquinoline: A closely related compound with similar chemical properties.
Quinoline-6-carboxamide: A derivative formed through aminocarbonylation.
Quinoline-6-glyoxylamide: Another derivative with potential biological activities.
Uniqueness
6-Iodoquinoline-3,4-diamine is unique due to the presence of both iodine and amine groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C9H8IN3 |
|---|---|
Poids moléculaire |
285.08 g/mol |
Nom IUPAC |
6-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C9H8IN3/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2,(H2,12,13) |
Clé InChI |
GITHUOLFDMLEAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(C(=C2C=C1I)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B13191447.png)


![5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13191454.png)









